molecular formula C13H16ClNO B5389841 N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride

Cat. No.: B5389841
M. Wt: 237.72 g/mol
InChI Key: ZMPDUXBVNRAPEQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound features a furan ring attached to a methanamine group, which is further connected to a 2-methylphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDUXBVNRAPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through various methods, such as the reaction of furfural with a suitable reducing agent.

    Coupling with 2-methylphenylmethanamine: The furan-2-ylmethyl intermediate is then reacted with 2-methylphenylmethanamine under appropriate conditions, such as in the presence of a catalyst or under reflux.

    Formation of the hydrochloride salt: The final step involves treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology.

    Industry: Used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amine group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-phenylmethanamine;hydrochloride: Similar structure but lacks the methyl group on the phenyl ring.

    N-(thiophen-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine;hydrochloride is unique due to the presence of both the furan ring and the 2-methylphenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

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